molecular formula C14H17N3O2Si B11837131 N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide CAS No. 85743-99-3

N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide

Cat. No.: B11837131
CAS No.: 85743-99-3
M. Wt: 287.39 g/mol
InChI Key: APNFKCIBTHPEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a trimethylsilyloxy group and a benzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of a coupling agent such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a dry solvent, usually at room temperature, to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

85743-99-3

Molecular Formula

C14H17N3O2Si

Molecular Weight

287.39 g/mol

IUPAC Name

N-(2-trimethylsilyloxypyrimidin-4-yl)benzamide

InChI

InChI=1S/C14H17N3O2Si/c1-20(2,3)19-14-15-10-9-12(17-14)16-13(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,16,17,18)

InChI Key

APNFKCIBTHPEJR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC=CC(=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.